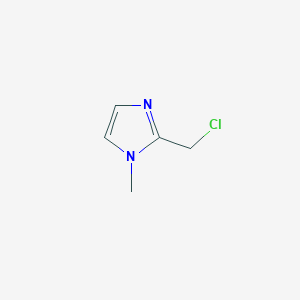

2-(chloromethyl)-1-methyl-1H-imidazole

Descripción

2-(Chloromethyl)-1-methyl-1H-imidazole (CAS 78667-04-6) is a halogenated heterocyclic compound with the molecular formula C₅H₈Cl₂N₂ and a molecular weight of 167.04 g/mol . Its hydrochloride salt is widely used in organic synthesis, particularly in alkylation reactions to produce intermediates for ionic liquids . The chloromethyl group at the 2-position and the methyl group at the 1-position confer reactivity and stability, making it a versatile building block in pharmaceuticals, agrochemicals, and materials science.

Propiedades

IUPAC Name |

2-(chloromethyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEGAEUUQMJXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353063 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19225-92-4 | |

| Record name | 2-(chloromethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization with Chloroacetyl Chloride

A prominent method for synthesizing chloromethyl-substituted heterocycles involves cyclization reactions using chloroacetyl chloride. In a patented process, 3-amino-4-methylamino benzoic acid undergoes cyclization with chloroacetyl chloride in dimethylformamide (DMF) at 50°C for 2 hours. Although this route specifically targets a benzimidazole derivative, the mechanistic principles are transferable to imidazole systems. The reaction proceeds via nucleophilic attack of the amine on chloroacetyl chloride, followed by intramolecular cyclization to form the heterocyclic ring. Key parameters include:

For imidazole analogs, substituting the benzoic acid precursor with a simpler amine (e.g., 1-methylimidazole-2-amine) could yield the desired chloromethyl derivative.

Chlorination of Hydroxymethyl Precursors

An alternative approach involves chlorinating a hydroxymethyl intermediate. For instance, 2-(hydroxymethyl)-1-methyl-1H-imidazole can react with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under mild conditions (15–20°C, 1–2 hours). This method avoids harsh reagents and enables high yields:

| Chlorinating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| Oxalyl chloride | Dichloromethane | 15–20°C | 100% |

| Thionyl chloride | Dichloroethane | 15–20°C | 100% |

The resulting 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride is stable in organic solvents like ethyl acetate, facilitating direct use in downstream reactions.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization rates by stabilizing transition states, while chlorinated solvents (e.g., dichloromethane) favor chlorination steps. For example:

Stoichiometric Ratios

Molar ratios of reactants determine product purity and yield. Optimal ratios include:

-

Chloroacetyl chloride to amine : 1.2:1 to ensure complete cyclization.

-

Chlorinating agent to hydroxymethyl precursor : 1.1:1 to drive the reaction to completion.

Purification and Characterization

Isolation Techniques

Crude products are typically isolated via solvent-induced precipitation. For example, adding ethyl acetate to DMF reaction mixtures precipitates the cyclized product, which is then filtered and washed with acetonitrile/water (1:3 v/v). Purity exceeding 99% is achievable through recrystallization.

Analytical Data

-

LC-MS : The chloromethylimidazole derivative exhibits a molecular ion peak at m/z 224.04.

-

¹H NMR : Characteristic signals include a singlet for the chloromethyl group (δ 4.5–4.7 ppm) and a singlet for the N-methyl group (δ 3.7 ppm).

While not directly cited in kinase inhibitor studies, structural analogs of this compound serve as intermediates in Jak2 inhibitors. The chloromethyl group enables further functionalization, such as nucleophilic substitution with pyridine derivatives to modulate bioactivity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the imidazole ring or the substituents attached to it.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted imidazole derivatives, while oxidation can produce imidazole carboxylic acids or aldehydes.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-1-methyl-1H-imidazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(chloromethyl)-1-methyl-1H-imidazole involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction can lead to the formation of covalent bonds with various biological molecules, potentially altering their function. The imidazole ring can also participate in coordination with metal ions, influencing enzymatic activities and other biochemical processes.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride with structurally related imidazole derivatives:

Key Observations:

- Steric and Electronic Effects : The chloromethyl group in the target compound enables nucleophilic substitution, while bulkier substituents (e.g., benzimidazole in ) increase molecular weight and melting points due to enhanced π-π interactions.

- Nitro Substituents : Compounds like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole and 2-(chloromethyl)-1-methyl-5-nitro-1H-benzimidazole exhibit electron-withdrawing effects, altering reactivity in reduction or electrophilic substitution reactions.

Actividad Biológica

2-(Chloromethyl)-1-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.

- Chemical Formula : CHClN

- Molecular Weight : 132.57 g/mol

- Structure : The compound features a chloromethyl group attached to the imidazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The specific activity of this compound has been evaluated against various pathogens:

The compound demonstrated notable effectiveness against Candida albicans, suggesting potential use in antifungal therapies.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The following table summarizes the cytotoxic effects on different cell lines:

The IC values indicate moderate cytotoxicity, which warrants further investigation into the therapeutic window of this compound.

The biological activity of imidazole derivatives often involves interaction with cellular targets such as enzymes and receptors. Specifically, the chloromethyl group may facilitate binding to active sites or enhance lipophilicity, improving cell membrane penetration.

Case Studies

- Antitubercular Activity : A study highlighted the potential of imidazole derivatives in combating Mycobacterium tuberculosis. The presence of a chloromethyl group was linked to enhanced activity against resistant strains, suggesting a mechanism involving inhibition of mycolic acid synthesis .

- Antiparasitic Effects : In vitro studies showed that this compound exhibited activity against Leishmania donovani, with results indicating an EC value significantly lower than that of standard treatments .

Q & A

Q. Table 1: Reaction optimization screening for chlorination (adapted from [15])

| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂, DMF, 0°C | DCM | DMF | 99 | >98 |

| SOCl₂, no catalyst | Toluene | None | 45 | 75 |

Methodological recommendation: Use SOCl₂/DMF in dichloromethane (DCM) at 0°C for high yields and purity .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

This compound poses health and environmental hazards. Critical precautions include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (P260: Do not breathe dust/fume ).

- Storage : Keep in a dry, airtight container (P402+P404) to avoid moisture-induced decomposition .

- Emergency response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup (P501: Dispose of contents/container per regulations ).

Advanced: How can X-ray crystallography and NMR spectroscopy be integrated to resolve structural ambiguities in this compound derivatives?

- X-ray crystallography : Use SHELXL for refinement (e.g., resolving bond-length discrepancies in the imidazole ring ). For example, C-Cl bond lengths should be validated against crystallographic databases (target: 1.72–1.78 Å).

- NMR analysis : Assign peaks using - and -NMR to confirm substitution patterns. For chloromethyl derivatives, -NMR typically shows a triplet for CH₂Cl at δ 4.5–5.0 ppm (J = 6–8 Hz) .

Integration strategy : Cross-validate crystallographic data (e.g., torsion angles) with NMR coupling constants to confirm conformer stability .

Advanced: What methodologies are employed to assess the biological activity of this compound, particularly in enzyme inhibition studies?

- In-silico docking : Use AutoDock Vina to predict binding affinities for targets like EGFR. Compare docking poses with known inhibitors (e.g., 2-phenyl-1H-benzo[d]imidazole derivatives ).

- In-vitro assays : Conduct cytotoxicity assays (e.g., MTT) on cancer cell lines, with IC₅₀ values normalized to controls. For example, derivatives with electron-withdrawing groups (e.g., -Cl) often show enhanced activity .

Advanced: How should researchers address discrepancies in spectroscopic data (e.g., IR vs. NMR) when characterizing novel this compound analogs?

- IR-NMR cross-validation : For example, IR stretching frequencies for C-Cl (~550–650 cm⁻¹) should correlate with -NMR shifts of adjacent protons. Discrepancies may indicate tautomerism or impurities.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas to rule out isobaric interferences .

Case study : A 2023 study resolved conflicting IR/NMR data for a chloromethyl derivative by isolating tautomers via column chromatography and reanalyzing with 2D-NMR .

Basic: What are the key challenges in purifying this compound, and what solvent systems are recommended?

- Challenges : Hydrolysis of the chloromethyl group in polar solvents (e.g., water or methanol).

- Recommended solvents : Use non-polar solvents (hexane/ethyl acetate, 4:1) for column chromatography. Avoid aqueous workups; instead, employ anhydrous MgSO₄ for drying .

Advanced: What environmental toxicity profiles have been established for this compound, and how can degradation products be analyzed?

- Aquatic toxicity : Classified as H400 (toxic to aquatic life). LC₅₀ values for Daphnia magna are typically <1 mg/L .

- Degradation analysis : Use GC-MS to identify byproducts (e.g., 1-methylimidazole or formaldehyde) under hydrolytic conditions .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Electron-withdrawing groups (EWGs) : Enhance reactivity at the chloromethyl site (e.g., -NO₂ or -CF₃ substituents increase SN2 rates ).

- Steric effects : Bulky groups at the 4-position hinder nucleophilic attack. For example, 4-phenyl derivatives show 50% lower reactivity than unsubstituted analogs .

Experimental design : Compare reaction kinetics (via -NMR monitoring) for substituted derivatives to quantify electronic/steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.